molecular formula C10H8ClFO2 B2644411 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione CAS No. 1020040-14-5

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione

Cat. No.: B2644411
CAS No.: 1020040-14-5
M. Wt: 214.62
InChI Key: ORIDGQVSKPBTRN-UHFFFAOYSA-N
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Description

“1-(2-Chloro-6-fluorophenyl)butane-1,3-dione” is a chemical compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butane-1,3-dione group attached to a 2-chloro-6-fluorophenyl group . The InChI code for this compound is 1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 .

Scientific Research Applications

Tautomery and Acid-base Properties

Research has delved into the structural, tautomeric, and acid–base properties of similar β-diketones, revealing that these compounds exhibit a mixture of tautomeric forms in solution. These studies have significant implications for understanding the chemical behavior and reactivity of β-diketones under different conditions, which can be crucial for their applications in various chemical syntheses and processes (Mahmudov et al., 2011).

Sensor Development for Metal Ions

β-diketones have been used to develop selective sensors for metal ions, such as copper. For instance, a poly(vinyl) chloride (PVC) membrane electrode based on a β-diketone showed high selectivity and sensitivity for copper(II) ions, demonstrating its potential for direct determination of copper in various samples, including soils and alloys (Kopylovich et al., 2011). This application is crucial for environmental monitoring and industrial processes where copper ion concentration needs to be accurately measured.

Photocyclization and Material Science

The photochemical behavior of chloro-substituted β-diketones has been studied, showing that these compounds can undergo photocyclization to form flavones under specific conditions (Košmrlj & Šket, 2007). This reaction pathway has implications for the synthesis of organic compounds with potential applications in materials science, particularly for the development of organic materials with specific optical properties.

Polymorphism in Organic Compounds

Studies on the polymorphism of bis-hydrazone compounds related to β-diketones have shown that these materials exhibit different crystal structures under varying conditions. This research is significant for the pharmaceutical industry and materials science, where the polymorphic form of a compound can influence its physical properties and efficacy (Dwivedi & Das, 2018).

Synthesis and Characterization of Complexes

β-diketones serve as ligands in the synthesis of metal complexes, which have been characterized and explored for their fluorescent properties. Such complexes are of interest for their potential applications in luminescent materials and sensors, offering insights into the development of new materials with tailored optical properties (Wang et al., 2015).

Safety and Hazards

The safety data sheet for “1-(2-Chloro-6-fluorophenyl)butane-1,3-dione” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.

Future Directions

As “1-(2-Chloro-6-fluorophenyl)butane-1,3-dione” is used for research purposes , future directions may include further studies to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, and to develop appropriate safety measures for its handling and use.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIDGQVSKPBTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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